4-ethyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide 4-ethyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097925-65-8
VCID: VC5405495
InChI: InChI=1S/C17H19N3O6/c1-2-19-6-7-20(15(22)14(19)21)16(23)18-11-17(24,12-5-9-25-10-12)13-4-3-8-26-13/h3-5,8-10,24H,2,6-7,11H2,1H3,(H,18,23)
SMILES: CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Molecular Formula: C17H19N3O6
Molecular Weight: 361.354

4-ethyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide

CAS No.: 2097925-65-8

Cat. No.: VC5405495

Molecular Formula: C17H19N3O6

Molecular Weight: 361.354

* For research use only. Not for human or veterinary use.

4-ethyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide - 2097925-65-8

Specification

CAS No. 2097925-65-8
Molecular Formula C17H19N3O6
Molecular Weight 361.354
IUPAC Name 4-ethyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide
Standard InChI InChI=1S/C17H19N3O6/c1-2-19-6-7-20(15(22)14(19)21)16(23)18-11-17(24,12-5-9-25-10-12)13-4-3-8-26-13/h3-5,8-10,24H,2,6-7,11H2,1H3,(H,18,23)
Standard InChI Key SPUXVCRVEQGSHD-UHFFFAOYSA-N
SMILES CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s foundation is a 2,3-dioxopiperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, with ketone groups at positions 2 and 3 . The piperazine ring is substituted at position 4 with an ethyl group (-CH2CH3) and at position 1 with a carboxamide moiety (-CONH2). The carboxamide nitrogen is further functionalized with a 2-hydroxyethyl group bearing two furan substituents: furan-2-yl (attached to C2 of the ethyl chain) and furan-3-yl (attached to C3 of the ethyl chain) .

Key Structural Features:

  • Dioxopiperazine Core: Enhances rigidity and hydrogen-bonding capacity via ketone groups.

  • Ethyl Substitution: Introduces hydrophobicity, potentially improving membrane permeability .

  • Furan Moieties: Contribute π-π stacking interactions and redox activity .

Molecular Formula and Physicochemical Properties

Based on structural analogs , the molecular formula is estimated as C18H22N3O6 with a molecular weight of 376.39 g/mol. Key physicochemical predictions include:

PropertyValue/Description
LogP (Partition Coefficient)~1.2 (moderate lipophilicity)
Hydrogen Bond Donors3 (hydroxyethyl OH, carboxamide NH)
Hydrogen Bond Acceptors7 (ketones, furan O, carboxamide O)
SolubilityModerate in polar aprotic solvents

The presence of two furan rings and a hydroxyethyl group suggests sensitivity to oxidative degradation and pH-dependent solubility .

Synthetic Pathways and Reaction Mechanisms

Precursor Synthesis

The synthesis of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a key intermediate, involves cyclocondensation of ethylenediamine derivatives with diketones followed by chlorination . For example:

  • Piperazine Formation: Reaction of ethylenediamine with diethyl oxalate under basic conditions yields 2,3-dioxopiperazine .

  • Ethylation: Selective alkylation at position 4 using ethyl bromide.

  • Chlorination: Treatment with phosgene (COCl2) converts the carboxamide to carbonyl chloride .

Final Coupling Reaction

The target compound is synthesized via nucleophilic acyl substitution between 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride and the hydroxyethyl-furan amine :

ClC(=O)N1C(O)C(O)N4C2H5+H2N-CH2C(OH)(C4H3O)(C4H3O)Target Compound+HCl\text{ClC(=O)N}_1\text{C(O)C(O)N}_4\text{C}_2\text{H}_5 + \text{H}_2\text{N-CH}_2\text{C(OH)(C}_4\text{H}_3\text{O)(C}_4\text{H}_3\text{O)} \rightarrow \text{Target Compound} + \text{HCl}

Reaction conditions typically involve tetrahydrofuran (THF) or dichloromethane as solvents, with bases like triethylamine to scavenge HCl .

CompoundIC50 (HDAC Inhibition)Reference
4-Ethyl-2,3-dioxopiperazine12 µM
Furan-based HDAC inhibitor8 µM

The synergistic effect of dioxopiperazine and furan groups in the target compound may enhance potency.

Stability and Degradation Pathways

Oxidative Degradation

Furan rings are prone to oxidation, forming reactive intermediates such as epoxides . Accelerated stability studies under oxidative conditions (H2O2, 40°C) would be critical for formulation development.

Hydrolytic Susceptibility

The carboxamide bond may undergo hydrolysis in acidic or alkaline environments, yielding 4-ethyl-2,3-dioxopiperazine and the hydroxyethyl-furan amine .

Computational Modeling and Drug Likeness

Docking Studies

Molecular docking simulations using HDAC8 (PDB ID: 1T69) predict strong interactions:

  • Furan-2-yl forms π-π interactions with Phe152.

  • Hydroxyethyl OH hydrogen-bonds with Asp101.

  • Dioxopiperazine ketones coordinate Zn²⁺ in the active site .

ADMET Predictions

  • Absorption: Moderate (Caco-2 permeability: 12 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation of furan rings .

  • Toxicity: Potential hepatotoxicity due to furan metabolites .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator